Synthesis and Characterization of 4-(4-Hydroxyanilino)-4-oxobutanoic Acid: A Comprehensive Guide
Synthesis and Characterization of 4-(4-Hydroxyanilino)-4-oxobutanoic Acid: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary: This technical guide provides a detailed methodology for the synthesis and comprehensive characterization of 4-(4-Hydroxyanilino)-4-oxobutanoic acid, a molecule of interest in medicinal chemistry and materials science. The synthesis is achieved through a robust and efficient nucleophilic acyl substitution reaction between 4-aminophenol and succinic anhydride. This document outlines the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and describes the analytical techniques required to confirm the structure, purity, and identity of the final compound. As a Senior Application Scientist, this guide emphasizes not only the procedural steps but also the causal reasoning behind experimental choices, ensuring a reproducible and well-understood process for researchers in drug discovery and chemical synthesis.
Introduction
4-(4-Hydroxyanilino)-4-oxobutanoic acid, also known as N-(4-hydroxyphenyl)succinamic acid, belongs to the class of N-aryl succinamic acids. These structures are valuable synthons in organic chemistry, serving as precursors for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.[1] The molecule integrates two key pharmacophores: the 4-aminophenol moiety, famously the backbone of paracetamol, and a butanoic acid chain derived from succinic acid, a Krebs cycle intermediate. This unique combination presents opportunities for developing derivatives with potential biological activities, such as antibacterial or anti-inflammatory properties.[2][3]
The synthesis of this compound is a classic example of amide bond formation via the ring-opening of a cyclic anhydride by an amine.[4][5] This reaction is highly efficient, atom-economical, and proceeds under relatively mild conditions, making it an attractive method for both academic and industrial laboratories.[6][7] A thorough characterization is paramount to validate the successful synthesis and ensure the purity of the compound, which is a critical prerequisite for its use in subsequent downstream applications, particularly in drug development. This guide provides the authoritative framework for achieving these objectives.
Synthesis Methodology
Principle of Synthesis: Nucleophilic Acyl Substitution
The synthesis of 4-(4-Hydroxyanilino)-4-oxobutanoic acid is predicated on the nucleophilic acyl substitution reaction between the primary aromatic amine of 4-aminophenol and one of the carbonyl carbons of succinic anhydride.[6][8]
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 4-aminophenol's amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the succinic anhydride. This forms a tetrahedral intermediate.[4][8]
-
Ring Opening: The tetrahedral intermediate collapses, leading to the cleavage of the acyl-oxygen bond within the anhydride ring. The carboxylate serves as the leaving group.[6]
-
Proton Transfer: A subsequent proton transfer results in the formation of the neutral amide and a terminal carboxylic acid group.
This reaction is generally regioselective with symmetrical anhydrides like succinic anhydride, as both carbonyl groups are electronically equivalent.[6] The reaction is milder than those involving acyl halides, as the byproduct is a carboxylic acid rather than a strong hydrohalic acid, often obviating the need for an external base.[6][9]
Caption: Figure 1: High-level overview of the synthesis mechanism.
Experimental Protocol
This protocol is designed for laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
Materials and Reagents:
-
4-Aminophenol (Reagent Grade, ≥98%)
-
Succinic Anhydride (Reagent Grade, ≥99%)
-
Acetone (ACS Grade)
-
Deionized Water
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, dissolve 10.91 g (0.1 mol) of 4-aminophenol in 100 mL of acetone. Stir the mixture using a magnetic stirrer until the solid is fully dissolved.
-
Addition of Anhydride: To the stirring solution, add 10.01 g (0.1 mol) of succinic anhydride in one portion.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 56°C) using a heating mantle. Maintain reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature. A white or off-white solid precipitate should form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crude product on the filter with two portions of cold deionized water (2 x 25 mL) to remove any unreacted succinic acid (which has some water solubility) and other water-soluble impurities. Follow with a wash of cold acetone (25 mL) to facilitate drying.
-
Drying: Dry the purified solid product in a vacuum oven at 60-70°C to a constant weight. The expected yield is typically high (>85%).
Synthesis Workflow Diagram
Caption: Figure 2: Step-by-step workflow for the synthesis.
Physicochemical and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity, structure, and purity of the synthesized 4-(4-Hydroxyanilino)-4-oxobutanoic acid.
Physicochemical Properties
The fundamental properties of the target compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(4-hydroxyanilino)-4-oxobutanoic acid | [10] |
| Molecular Formula | C₁₀H₁₁NO₄ | [10] |
| Molecular Weight | 209.20 g/mol | [10] |
| CAS Number | 62558-67-2 | [10] |
| Appearance | Solid |
Spectroscopic Analysis
The following spectroscopic data are predicted based on the known structure. Experimental data should be compared against these values for validation.
IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule, providing clear evidence of the reaction's success.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Rationale for Confirmation |
| 3500-3200 | O-H (Phenol & Carboxylic Acid) | Stretching, broad | Confirms presence of hydroxyl and carboxyl groups. |
| 3400-3250 | N-H (Amide) | Stretching | Confirms presence of the newly formed amide bond. |
| ~3000 | C-H (Aromatic & Aliphatic) | Stretching | Indicates the aromatic ring and aliphatic chain. |
| 1720-1700 | C=O (Carboxylic Acid) | Stretching | Strong peak confirming the carboxyl group from anhydride opening. |
| 1680-1640 | C=O (Amide I) | Stretching | Strong peak confirming the formation of the amide linkage. |
| 1600-1450 | C=C (Aromatic) | Stretching | Confirms the integrity of the phenyl ring. |
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~9.80 | Singlet | 1H | H -N (Amide) |
| ~9.15 | Singlet | 1H | O-H (Phenol) |
| ~7.40 | Doublet | 2H | Ar-H (ortho to -NH) |
| ~6.70 | Doublet | 2H | Ar-H (ortho to -OH) |
| ~2.55 | Triplet | 2H | -CO-CH₂- |
| ~2.45 | Triplet | 2H | -CH₂-COOH |
| ~12.10 | Singlet, broad | 1H | COOH |
¹³C NMR (Predicted, in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~174.0 | C =O (Carboxylic Acid) |
| ~171.0 | C =O (Amide) |
| ~153.0 | Ar-C -OH |
| ~131.5 | Ar-C -NH |
| ~121.0 | Ar-C H (ortho to -NH) |
| ~115.0 | Ar-C H (ortho to -OH) |
| ~31.0 | -CO-C H₂- |
| ~29.0 | -C H₂-COOH |
Note: The carboxylic acid proton is often broad and may not be easily observed.
Mass spectrometry confirms the molecular weight of the compound.
| Technique | Expected m/z | Ion |
| ESI-MS (+) | 210.07 | [M+H]⁺ |
| ESI-MS (-) | 208.06 | [M-H]⁻ |
| High-Resolution MS | 209.0688 | [M] (Exact Mass)[10] |
Safety and Handling
It is imperative to handle this compound with appropriate safety measures in place.
-
GHS Classification: Warning[10]
-
Hazard Statements:
-
Precautionary Measures:
-
P264: Wash hands and exposed skin thoroughly after handling.[10]
-
P270: Do not eat, drink or smoke when using this product.[10]
-
P280: Wear protective gloves, eye protection, and face protection.[10][11]
-
First Aid (Eyes): P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
-
First Aid (Ingestion): P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
Always consult the full Safety Data Sheet (SDS) for the compound and all reagents before beginning any experimental work.[11][12]
Discussion and Future Outlook
The synthesis of 4-(4-Hydroxyanilino)-4-oxobutanoic acid via the reaction of 4-aminophenol with succinic anhydride is a highly reliable and instructive transformation. The causality behind its success lies in the inherent nucleophilicity of the aromatic amine and the electrophilicity of the anhydride's carbonyls, a classic pairing in organic synthesis.[7] The self-validating nature of the protocol is confirmed through comprehensive characterization; the appearance of amide and carboxylic acid signals in the IR and NMR spectra, coupled with the disappearance of anhydride signals, provides unequivocal proof of the desired chemical conversion.
The successful and verified synthesis of this compound opens several avenues for future research. As a bifunctional molecule (containing both a phenol and a carboxylic acid), it is an ideal candidate for further derivatization. The carboxylic acid can be converted to esters or amides, while the phenolic hydroxyl group can be alkylated or acylated. These modifications could be used to modulate the compound's physicochemical properties (e.g., lipophilicity, solubility) in a drug discovery context, potentially leading to the identification of new therapeutic leads.
Conclusion
This guide has detailed a comprehensive and reproducible method for the synthesis and characterization of 4-(4-Hydroxyanilino)-4-oxobutanoic acid. By explaining the foundational principles of the reaction and providing a step-by-step protocol validated by multi-technique spectroscopic analysis, this document serves as a reliable resource for researchers. The successful execution of this synthesis and characterization workflow provides a high-purity chemical entity suitable for advanced applications in medicinal chemistry and materials science.
References
- Amine + Anhydride - ReactionWeb.io. (n.d.). ReactionWeb.io.
-
Making Amides from Acid Anhydrides. (2023). Chemistry LibreTexts. [Link]
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. [Link]
-
4-(4-Hydroxyanilino)-4-oxobutanoic acid. (n.d.). PubChem. [Link]
-
Safety Data Sheet. (n.d.). SynZeal. [Link]
-
4-Hydroxybutanoic acid, 2TMS derivative. (n.d.). NIST WebBook. [Link]
-
Butanoic acid, 4-(hydroxyamino)-4-oxo-. (n.d.). PubChem. [Link]
-
Acid Anhydrides React with Amines to Form Amides. (2023). Chemistry LibreTexts. [Link]
-
4-(2-Cyano-4-fluoroanilino)-4-oxobutanoic acid. (n.d.). PubChem. [Link]
-
A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. (2020). MDPI. [Link]
-
Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization. (2018). National Institutes of Health (NIH). [Link]
-
Ring opening reaction of succinic anhydride with the amino group of acrylamides. (n.d.). ResearchGate. [Link]
-
Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. (2020). ResearchGate. [Link]
-
N-Aryl Amino Acids as Potential Antibacterial Agents. (2023). MDPI. [Link]
- Synthesis of 4-amino-2, 4-dioxobutanoic acid. (n.d.).
-
4-Aminobutanoic acid. (n.d.). NIST WebBook. [Link]
-
Why is acetic anhydride added to a 4-amino-phenol suspension in paracetamol synthesis? (2018). Quora. [Link]
-
Aryl Itaconic Acids from Aryl Aldehydes and (Triphenylphosphoranylidene)succinic Anhydride via a One-Pot Ring-Opening–Wittig Olefination–Hydrolysis Reaction. (2024). MDPI. [Link]
-
Synthesis of the succinamic acid (N) and succinimide (O) ligands and their corresponding complexes. (n.d.). ResearchGate. [Link]
-
While treating 4-aminophenol with acetic anhydride why does the reaction stop at Paracetamol and does not undergo esterification with acetic acid? (2020). Chemistry Stack Exchange. [Link]
-
Butanoic acid. (n.d.). NIST WebBook. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Amine Responsive Poly(lactic acid) (PLA) and Succinic Anhydride (SAh) Graft-Polymer: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionweb.io [reactionweb.io]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-(4-Hydroxyanilino)-4-oxobutanoic acid | C10H11NO4 | CID 605610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. synzeal.com [synzeal.com]
- 12. fishersci.com [fishersci.com]
